Methyl[(piperidin-4-yl)methyl]propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(piperidin-4-yl)methyl]propylamine is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(piperidin-4-yl)methyl]propylamine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl[(piperidin-4-yl)methyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Methyl[(piperidin-4-yl)methyl]propylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl[(piperidin-4-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
N-Methylpiperidine: Another derivative with comparable chemical reactivity.
Propylamine: Shares the propylamine moiety but lacks the piperidine ring.
Uniqueness
Methyl[(piperidin-4-yl)methyl]propylamine is unique due to its combination of a piperidine ring and a propylamine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Biological Activity
Methyl[(piperidin-4-yl)methyl]propylamine is a compound of significant interest due to its structural similarity to various neurotransmitters, which underlies its diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its role in many biologically active compounds. The presence of a methyl group and a propylamine side chain enhances its interaction with biological targets, particularly in the central nervous system.
Biological Activities
- Neurotransmitter Interaction : Due to its structural similarity to neurotransmitters, this compound may act as a modulator of neurotransmitter systems. This potential has been explored in various studies focusing on its effects on receptor binding and signaling pathways.
- Antitumor Activity : Recent studies have indicated that derivatives of piperidine, including those related to this compound, exhibit antitumor properties. For instance, a study on 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), a compound structurally related to this compound, demonstrated significant inhibition of tumor cell proliferation and migration through the induction of ferroptosis .
- Anti-inflammatory Effects : Research has shown that certain piperidine derivatives possess anti-inflammatory properties. A study highlighted that compounds derived from piperidine can reduce inflammatory markers in activated macrophages, suggesting that this compound may similarly influence inflammatory pathways .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Mechanism
A study investigated the effects of PMSA on tumor cells, revealing that it inhibited cell proliferation and migration while inducing ferroptosis. The mechanism involved the downregulation of the SLC7A11/XCT and NRF2 pathways, critical for cellular redox balance and survival .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of piperidine derivatives. The results indicated that these compounds could significantly lower nitric oxide production and inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacological potential of this compound. Studies suggest that modifications to the piperidine structure can lead to enhanced biological activity and specificity for various targets. Furthermore, molecular docking studies have indicated promising interactions with key proteins involved in tumorigenesis and inflammation .
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-3-8-12(2)9-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
GBPRUCAHSGXVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.